

Technical Guide to the Certificate of Analysis for D-Mannitol-13C,d2

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Compound of Interest

Compound Name: D-Mannitol-13C,d2

Cat. No.: B12060116

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **D-Mannitol-13C,d2**. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based analyses. Understanding the quality and characterization of this material is critical for its effective application.

Product Identification and Specifications

A Certificate of Analysis for **D-Mannitol-13C,d2** will begin with fundamental identifying information and key specifications. While specific batch values will vary, the following tables represent typical data presented.

Table 1: General Product Information

Parameter	Specification
Product Name	D-Mannitol-1-13C,1,1-d2
Molecular Formula	HOCH ₂ [CH(OH)] ₄ ¹³ CD ₂ OH
Molecular Weight	185.18 g/mol [1][2][3]
CAS Number	Not available for this specific isotopic combination
Appearance	White to off-white solid[4]
Melting Point	167-170 °C[1]
Storage Conditions	Store at -20°C for long-term stability[4]

Table 2: Quality Control and Purity Data

Analytical Test	Specification	Representative Value
Chemical Purity (HPLC)	≥99%	99.5%
Isotopic Enrichment (¹³ C)	≥99 atom %	99.2 atom %
Isotopic Enrichment (Deuterium)	≥98 atom %	98.5 atom %
¹ H NMR	Conforms to structure	Consistent with structure
Mass Spectrometry (M+3)	Conforms to structure	Consistent with structure

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in a typical Certificate of Analysis for **D-Mannitol-13C,d2**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is employed to determine the chemical purity of **D-Mannitol-13C,d2** by separating it from any non-labeled or other organic impurities.

- Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is commonly used, as mannitol lacks a strong UV chromophore.
- Column: A column suitable for sugar analysis, such as an aminopropyl-silica or a ligand-exchange column (e.g., using a calcium-form cation-exchange resin), is typically employed. [\[5\]](#)
- Mobile Phase: An isocratic mobile phase of acetonitrile and water is common for aminopropyl columns. For ligand-exchange columns, degassed, deionized water is often used.
- Temperature: The column is typically maintained at a constant temperature, for example, 85°C for some ligand-exchange methods.
- Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
- Sample Preparation: A known concentration of **D-Mannitol-13C,d2** is accurately weighed and dissolved in the mobile phase or a compatible solvent.
- Quantification: The purity is determined by calculating the area percentage of the main D-Mannitol peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic enrichment of **D-Mannitol-13C,d2**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

- ^1H NMR: The ^1H NMR spectrum is used to confirm the overall structure of the mannitol backbone. The absence or significant reduction of the proton signal at the C1 position, coupled with the splitting patterns of adjacent protons, provides evidence for deuterium incorporation.
- ^{13}C NMR: The ^{13}C NMR spectrum is used to determine the ^{13}C enrichment at the C1 position. The intensity of the signal corresponding to the ^{13}C -labeled carbon is compared to the signals of the natural abundance ^{13}C carbons at other positions.
- Advanced NMR Techniques: More sophisticated pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSSY), can be used to filter spectra based on the presence of ^{13}C , allowing for accurate measurement of isotopic enrichment in complex mixtures.[\[5\]](#)

Mass Spectrometry (MS) for Molecular Weight Confirmation

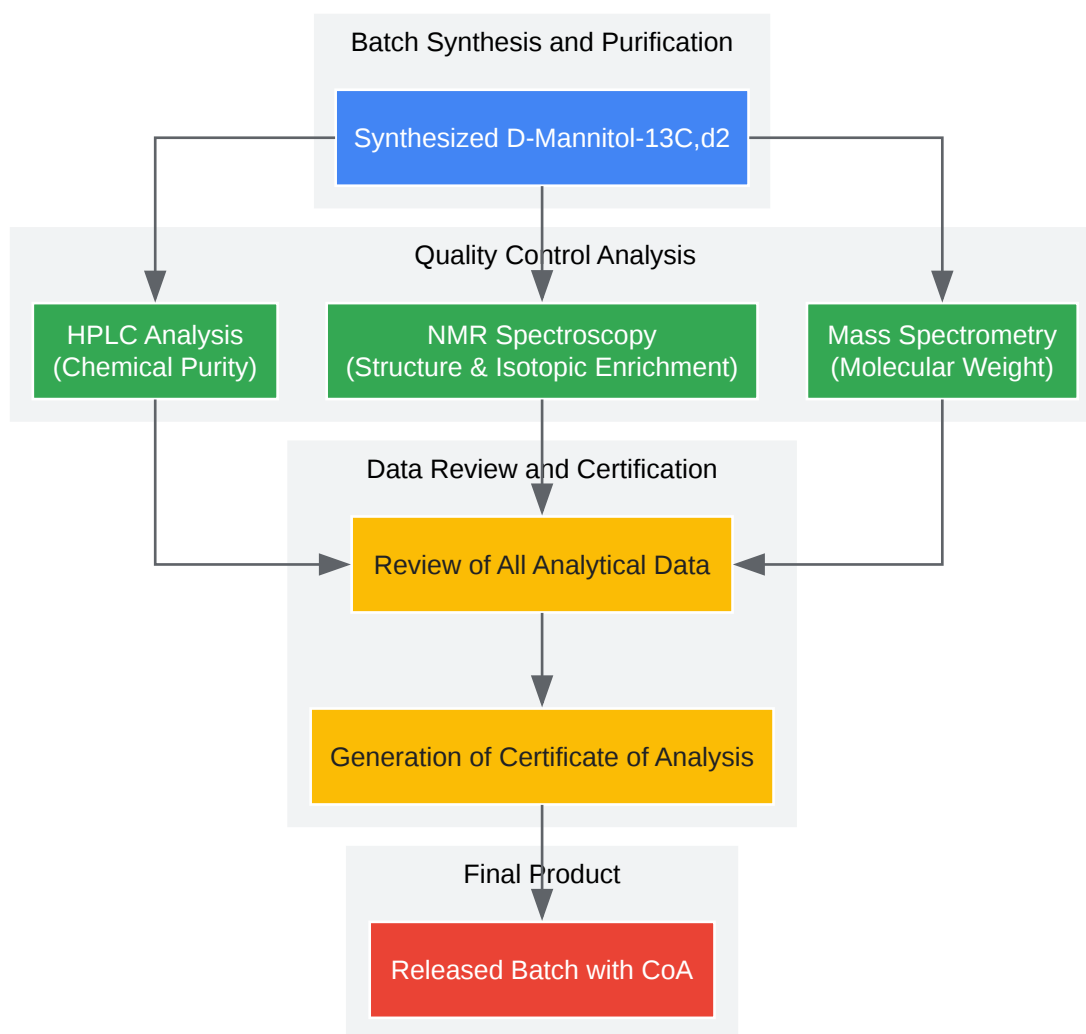
Mass spectrometry confirms the molecular weight of the isotopically labeled mannitol and provides further evidence of successful labeling.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Analysis: The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the labeled D-Mannitol. For **D-Mannitol- ^{13}C ,d2**, a significant "M+3" mass shift is expected compared to the unlabeled compound, corresponding to the addition of one ^{13}C atom and two deuterium atoms.[\[1\]](#)
- Data Interpretation: The observed isotopic distribution pattern is compared with the theoretical pattern to confirm the extent and position of labeling.

Visualized Experimental Workflow and Biological Pathway

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a batch of **D-Mannitol-13C,d2**.

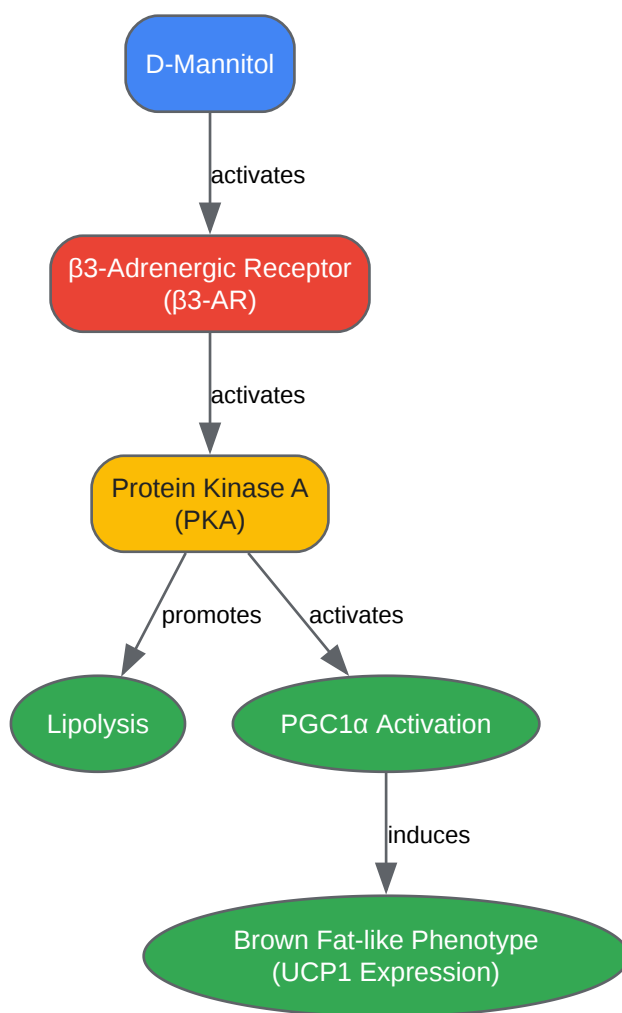


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Caption: Quality control workflow for **D-Mannitol-13C,d2**.

D-Mannitol Induced Brown Fat-like Phenotype Signaling Pathway

Recent research has shown that D-mannitol can induce the "browning" of white adipose tissue, a process with therapeutic potential for metabolic diseases. This occurs through the activation of the β 3-adrenergic receptor (β 3-AR) signaling pathway.^{[1][6][7]}



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Caption: D-Mannitol signaling pathway in adipocytes.

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